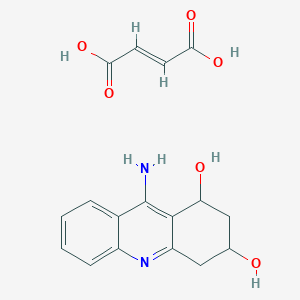
9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid is a complex organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid typically involves multiple steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Reduction: The acridine core is then subjected to reduction reactions to form the tetrahydroacridine structure. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Formation of the (Z)-2-butenedioate Salt: The final step involves the reaction of the tetrahydro-9-amino-1,3-acridinediol with (Z)-2-butenedioic acid to form the salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Further reduction can lead to the formation of fully saturated acridine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of substituted acridine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Fully saturated acridine derivatives.
Substitution Products: Substituted acridine derivatives with various functional groups.
Applications De Recherche Scientifique
9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Pharmacology: The compound is investigated for its antimicrobial properties, particularly against resistant bacterial strains.
Biochemistry: It is used as a probe to study the interactions between small molecules and nucleic acids.
Industrial Applications: The compound’s derivatives are explored for use in dye synthesis and as intermediates in organic synthesis.
Mécanisme D'action
The mechanism of action of 9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid involves:
DNA Intercalation: The compound intercalates into the DNA double helix, disrupting the normal function of the DNA.
Enzyme Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription.
Pathways Involved: The disruption of DNA function leads to the activation of apoptotic pathways, resulting in cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Amsacrine: An antitumor agent that also intercalates into DNA and inhibits topoisomerase enzymes.
Proflavine: An acridine derivative with antimicrobial properties.
Uniqueness
9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid is unique due to its specific structural features, such as the tetrahydroacridine core and the presence of the (Z)-2-butenedioate moiety. These features contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
144526-55-6 |
|---|---|
Formule moléculaire |
C13H14N2O2.C4H4O4 |
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C13H14N2O2.C4H4O4/c14-13-8-3-1-2-4-9(8)15-10-5-7(16)6-11(17)12(10)13;5-3(6)1-2-4(7)8/h1-4,7,11,16-17H,5-6H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
WAZZBFXYBGSMNZ-WLHGVMLRSA-N |
SMILES |
C1C(CC2=NC3=CC=CC=C3C(=C2C1O)N)O.C(=CC(=O)O)C(=O)O |
SMILES isomérique |
C1C(CC2=NC3=CC=CC=C3C(=C2C1O)N)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C1C(CC2=NC3=CC=CC=C3C(=C2C1O)N)O.C(=CC(=O)O)C(=O)O |
Synonymes |
1,2,3,4-Tetrahydro-9-amino-1,3-acridinediol (Z)-2-butenedioate (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















